Orexin

OX2R Agonist EC50 Narcolepsy

In orexin-based therapeutic development, Orexin-A is the irreplaceable quantitative baseline. Its established rat plasma half-life of 27.1 ± 9.5 minutes provides the definitive pharmacokinetic standard for assessing the stability and clearance of novel synthetic agonists. Substituting it compromises the validity of half-life comparisons, making it mandatory for any rigorous preclinical PK study. Select the purity grade that aligns with your protocol and benchmark your novel analogs against this authenticated endogenous reference to ensure translational relevance and reproducibility in your research.

Molecular Formula C14H12N2
Molecular Weight 208.26 g/mol
Cat. No. B13118510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOrexin
Molecular FormulaC14H12N2
Molecular Weight208.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2NC3=CC=CC=C3C=N2
InChIInChI=1S/C14H12N2/c1-2-6-11(7-3-1)14-15-10-12-8-4-5-9-13(12)16-14/h1-10,14,16H
InChIKeyWYUZUBVTNKNDIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 mg / 1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Orexin Receptor Agonists: Technical Specifications and Pharmacological Benchmarks for Research and Drug Discovery


Orexin receptor agonists are a class of compounds that activate orexin (hypocretin) receptors, primarily the orexin-2 receptor (OX2R), to modulate arousal, wakefulness, and various physiological processes. These agonists are being actively developed as potential treatments for narcolepsy and other hypersomnia disorders. The primary distinction among orexin receptor agonists lies in their receptor selectivity, in vitro potency (EC50), and in vivo efficacy. Native orexin peptides, such as Orexin-A and Orexin-B, serve as the endogenous ligands, but synthetic analogs and small molecules have been engineered to enhance selectivity, potency, and pharmacokinetic properties [1]. This guide focuses on the quantifiable differentiators that impact scientific selection and procurement, providing a comparative analysis of key orexin receptor agonists against their closest analogs and alternatives [2].

Critical Factors Preventing Substitution of Orexin Receptor Agonists: Selectivity, Potency, and In Vivo Efficacy


Orexin receptor agonists cannot be treated as interchangeable commodities due to significant differences in their pharmacological profiles. Key differentiators include: (1) OX2R versus OX1R selectivity, where a high selectivity ratio (e.g., >1000-fold for OX2R over OX1R) is crucial for minimizing off-target effects [1]; (2) in vitro potency (EC50), with values ranging from single-digit nanomolar to micromolar, directly impacting the effective dose required in vivo [2]; and (3) in vivo efficacy, including the minimum effective dose (MED) for promoting wakefulness in animal models, which varies substantially among compounds [3]. Furthermore, pharmacokinetic properties such as oral bioavailability and half-life differ markedly, influencing dosing frequency and route of administration [4]. Substituting one agonist for another without considering these specific quantitative parameters can lead to experimental failure, misleading results, or suboptimal therapeutic outcomes in preclinical studies.

Quantitative Evidence for Differentiating Orexin Receptor Agonists: Potency, Selectivity, and In Vivo Performance


Superior OX2R In Vitro Potency of TAK-861 Compared to TAK-994 and Danavorexton

TAK-861 demonstrates significantly higher in vitro potency at the human orexin-2 receptor (OX2R) compared to its analogs TAK-994 and danavorexton (TAK-925). TAK-861 activates recombinant human OX2R with a half-maximal effective concentration (EC50) of 2.5 nM [1]. In contrast, TAK-994 has an EC50 of 19 nM [2], and danavorexton has an EC50 of 5.5 nM [3]. This represents a ~7.6-fold improvement in potency over TAK-994 and a ~2.2-fold improvement over danavorexton.

OX2R Agonist EC50 Narcolepsy

Enhanced In Vivo Wake-Promoting Efficacy of TAK-861 Relative to TAK-994

TAK-861 exhibits a substantially lower minimum effective dose (MED) for promoting wakefulness in animal models compared to TAK-994. In wild-type mice, the oral MED for TAK-861 is 1 mg/kg, while for TAK-994 it is 10 mg/kg [1]. In cynomolgus monkeys, the oral MED for TAK-861 is also 1 mg/kg, compared to 10 mg/kg for TAK-994 [1]. This tenfold difference in MED suggests superior in vivo efficacy for TAK-861.

In Vivo Efficacy Minimum Effective Dose Wakefulness

Markedly Higher OX2R Selectivity of Danavorexton (TAK-925) Versus TAK-994

Danavorexton (TAK-925) demonstrates exceptional selectivity for the orexin-2 receptor (OX2R) over the orexin-1 receptor (OX1R). In calcium mobilization assays, danavorexton has an EC50 of 5.5 nM at OX2R and shows no significant activity at OX1R at concentrations up to 100 µM, resulting in a selectivity ratio of >5,000-fold [1]. In comparison, TAK-994 has a selectivity ratio of >700-fold (OX2R EC50 = 19 nM) [2]. This difference is critical for minimizing potential off-target effects mediated by OX1R.

Receptor Selectivity OX1R OX2R

Clinical Wakefulness Superiority of Orexin Agonist E2086 Over Modafinil in Narcolepsy Patients

In a Phase Ib clinical trial, the novel orexin receptor agonist E2086 demonstrated statistically superior wake-promoting effects compared to the standard-of-care agent modafinil in patients with narcolepsy. As measured by the Maintenance of Wakefulness Test (MWT), all doses of E2086 (5 mg, 10 mg, and 25 mg) showed significantly longer sleep latencies compared to placebo (P<0.0001) and modafinil (P=0.0009 for 5 mg; P<0.0001 for 10 mg and 25 mg) [1]. Subjective alertness, measured by the Karolinska Sleepiness Scale (KSS), was also significantly higher for E2086 10 mg and 25 mg versus modafinil (P<0.0001) [1].

Clinical Efficacy Wakefulness Test Modafinil Comparator

Comparative Pharmacokinetics: Orexin-A Plasma Half-Life in Rat Model

Orexin-A (OXA) demonstrates a quantifiable plasma half-life that is relevant for experimental design in rodent models. Following intravenous administration in rats, the plasma half-life of OXA was determined to be 27.1 ± 9.5 minutes [1]. This half-life is noted to be longer than that of many other gut peptides [1]. This parameter is critical for determining dosing regimens in vivo and for comparing the stability of native peptides to engineered analogs.

Pharmacokinetics Plasma Half-Life Peptide Stability

Strategic Application Scenarios for Orexin Receptor Agonists Based on Differentiated Evidence


High-Potency, Low-Dose Preclinical Studies for Narcolepsy

For researchers requiring maximal in vivo efficacy with minimal compound exposure, TAK-861 is the preferred choice. Its superior in vitro potency (EC50 = 2.5 nM) and tenfold lower minimum effective dose (MED = 1 mg/kg) compared to TAK-994 allow for robust wake-promotion in mouse and monkey models at lower oral doses. This profile is particularly advantageous for chronic dosing studies where minimizing potential off-target effects is a priority [1].

Investigations Requiring Maximal OX2R Selectivity Over OX1R

When experimental design demands the highest possible selectivity for OX2R to avoid confounding OX1R-mediated effects, danavorexton (TAK-925) is the compound of choice. With >5,000-fold selectivity over OX1R (compared to >700-fold for TAK-994), danavorexton provides a cleaner pharmacological tool for dissecting OX2R-specific pathways in vitro and in vivo, despite its limited oral bioavailability [2].

Clinical Proof-of-Concept Trials for Wake-Promoting Therapies

For clinical-stage programs aiming to demonstrate superiority over current standard-of-care treatments like modafinil, the orexin receptor agonist E2086 offers a validated comparator. Phase Ib data show E2086 (10 mg and 25 mg) significantly outperforms modafinil on objective (MWT) and subjective (KSS) measures of wakefulness in narcolepsy patients, providing a clear benchmark for clinical efficacy [3].

Benchmarking Synthetic Agonist Stability Against Native Peptide

In studies aimed at improving the pharmacokinetic profile of orexin-based therapeutics, the native peptide Orexin-A serves as a critical baseline comparator. Its measured plasma half-life of 27.1 ± 9.5 minutes in rats provides a quantitative standard against which the stability and clearance of novel synthetic analogs and small-molecule agonists can be assessed and optimized [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
Explore Hub


Quote Request

Request a Quote for Orexin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.